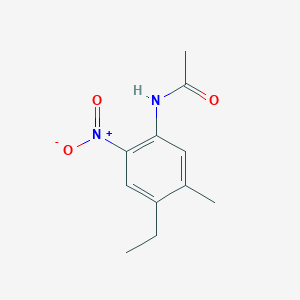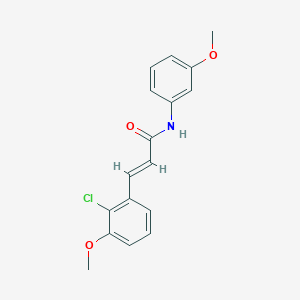
2,4,6-Triphenyl-1,3,5-trithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triphenyl-1,3,5-trithiane is an organosulfur compound with the molecular formula C21H18S3. It is characterized by a trithiane ring structure, where three sulfur atoms are alternately bonded with three carbon atoms, each of which is further bonded to a phenyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Triphenyl-1,3,5-trithiane can be synthesized through the trimerization of thiobenzophenone. The reaction typically involves the use of a catalyst such as hydrochloric acid or sulfuric acid under reflux conditions. The reaction proceeds as follows:
3Ph2C=S→C6H5C(S)3C6H5
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triphenyl-1,3,5-trithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thiobenzophenone.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiobenzophenone.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2,4,6-Triphenyl-1,3,5-trithiane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2,4,6-Triphenyl-1,3,5-trithiane involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .
Comparison with Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: Similar in structure but contains nitrogen atoms instead of sulfur.
1,3,5-Trithiane: A simpler analog with no phenyl groups.
2,4,6-Trimethyl-1,3,5-trithiane: Contains methyl groups instead of phenyl groups.
Uniqueness: Its ability to undergo diverse chemical reactions and form complex structures makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
531-05-5 |
|---|---|
Molecular Formula |
C21H18S3 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
2,4,6-triphenyl-1,3,5-trithiane |
InChI |
InChI=1S/C21H18S3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15,19-21H |
InChI Key |
HJHSNTOTXYILIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2SC(SC(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940481.png)
![Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)](/img/structure/B11940504.png)










![5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11940551.png)

